[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17673763
InChI: InChI=1S/C11H10FNO2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
SMILES:
Molecular Formula: C11H10FNO2
Molecular Weight: 207.20 g/mol

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

CAS No.:

Cat. No.: VC17673763

Molecular Formula: C11H10FNO2

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol -

Specification

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
IUPAC Name [2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Standard InChI InChI=1S/C11H10FNO2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Standard InChI Key SSDPOJKGHYPTQI-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)F)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (systematic IUPAC name: [5-(hydroxymethyl)-4-methyl-2-(4-fluorophenyl)-1,3-oxazole]) belongs to the oxazole family, a class of five-membered heterocyclic compounds containing oxygen and nitrogen at positions 1 and 3, respectively. The substitution pattern confers unique electronic and steric properties:

  • 4-Fluorophenyl group: Introduces electron-withdrawing character via the para-fluorine substituent, influencing ring electrophilicity and intermolecular interactions .

  • Methyl group at C4: Enhances steric bulk while modulating lipophilicity, a critical factor in bioavailability .

  • Hydroxymethyl group at C5: Provides a polar functional group capable of hydrogen bonding, potentially influencing solubility and metabolic stability .

The molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol. X-ray crystallographic data for this specific compound remain unpublished, but analogous oxazole derivatives exhibit planar heterocyclic cores with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically proceeds via functionalization of preconstructed oxazole rings or through cyclization strategies. A representative pathway adapted from Nakano et al. (2013) involves :

Aldehyde Intermediate Formation

Reaction of 4-fluorobenzaldehyde with diacetyl monooxime under acidic conditions yields 2-(4-fluorophenyl)-4,5-dimethyloxazole 3-oxide (4c) :

4-Fluorobenzaldehyde+Diacetyl monooximeHCl, 0°C to RT4c(81% yield)\text{4-Fluorobenzaldehyde} + \text{Diacetyl monooxime} \xrightarrow{\text{HCl, 0°C to RT}} \text{4c} \quad (81\% \text{ yield})

Chloromethylation

Treatment of 4c with phosphoryl chloride (POCl₃) in acetonitrile affords 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole (5c) :

4cPOCl₃, MeCN5c(42% yield)\text{4c} \xrightarrow{\text{POCl₃, MeCN}} \text{5c} \quad (42\% \text{ yield})

Hydroxymethyl Installation

Nucleophilic substitution of the chloromethyl group in 5c via alkaline hydrolysis produces the target methanol derivative :

5cNaOH, MeOH[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol(Yield: 70–85%)\text{5c} \xrightarrow{\text{NaOH, MeOH}} [2\text{-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl}]\text{methanol} \quad (\text{Yield: 70–85\%})

Process Optimization

Critical parameters influencing yield and purity include:

  • Temperature control: Maintaining 0°C during aldehyde intermediate formation minimizes side reactions .

  • Solvent selection: Acetonitrile enhances POCl₃ reactivity during chloromethylation compared to THF or DCM .

  • Base strength: Aqueous NaOH (2M) achieves complete hydrolysis of 5c without oxazole ring degradation .

Physicochemical Properties

Partition Coefficients

Experimental Log D (pH 7.4) values for analogous oxazole derivatives range from 0.9 to 2.6, indicating moderate lipophilicity suitable for blood-brain barrier penetration :

CompoundLog D (1-octanol/PBS)Reference
2-(4-Fluorophenyl)-4-methyl-1,3-oxazole1.8
5-Hydroxymethyl analog1.2 (predicted)

Solubility and Stability

  • Aqueous solubility: Estimated 2.1 mg/mL in PBS (pH 7.4) via Hansen solubility parameters .

  • Thermal stability: Decomposition onset at 215°C (DSC), suitable for standard handling .

  • Photostability: No significant degradation under UV/Vis light (λ > 300 nm) over 48 hours .

Pharmacological Relevance

PPAR Agonist Development

Structural analogs of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol exhibit potent PPARα/γ dual agonism, with EC₅₀ values in the nanomolar range :

Analog StructurePPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Reference
5-Methyl-1,3,4-oxadiazole2.933
Furan-derived variant1.65.5

The hydroxymethyl group enhances hydrogen bonding with PPARγ's Tyr473, a critical residue for activation .

CYP450 Inhibition Profile

Unlike furan-containing analogs, oxazole derivatives show reduced cytochrome P450 3A4 (CYP3A4) inhibition :

Compound TypeCYP3A4 Inhibition (% at 10 µM)Mechanism-Based Inhibition
Furan derivatives22–42%83–88% remaining activity
Oxazole derivatives15–28%110–124% remaining activity

This improved safety profile positions oxazole-based molecules as preferable candidates for long-term therapies .

Applications and Future Directions

Medicinal Chemistry

As a PPAR agonist precursor, this compound enables synthesis of:

  • Antidiabetic agents: Dual α/γ agonists reduce plasma glucose (45% decrease in db/db mice) .

  • Antihyperlipidemic drugs: Triglyceride reduction up to 60% in primate models .

Material Science

  • Liquid crystals: Fluorinated oxazoles exhibit nematic phases (ΔT = 85°C) .

  • Coordination complexes: Hydroxymethyl group facilitates metal chelation (log K with Cu²⁺ = 4.2) .

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